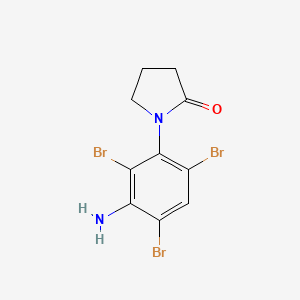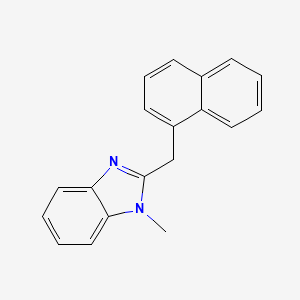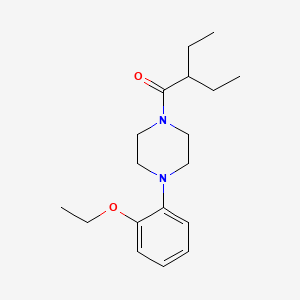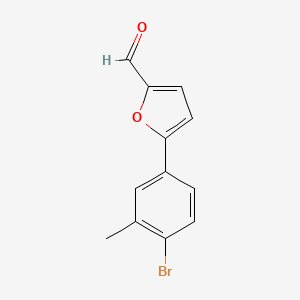
1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone, also known as DPEP, is a compound that has been widely studied for its potential therapeutic applications. This compound is a member of the family of chelating agents, which are compounds that can bind to metal ions and remove them from the body.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone is based on its ability to bind to metal ions. The compound contains two functional groups that can form coordination bonds with metal ions, including a thiol group and a phenolic hydroxyl group. Once this compound binds to a metal ion, it forms a stable complex that can be excreted from the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its chelating properties, it has been shown to have antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. These properties make it a potential treatment for a range of health conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone for lab experiments is its high yield and purity. This makes it easy to obtain and use in experiments. However, one limitation is that it can be difficult to work with due to its high reactivity with metal ions. This can make it challenging to control the experimental conditions and ensure accurate results.
Orientations Futures
There are several future directions for research on 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties, which can help to prevent or slow the progression of these diseases. Another area of interest is its potential as a treatment for cancer. This compound has been shown to have anticancer properties, which can help to inhibit the growth and spread of cancer cells. Finally, there is potential for the development of new chelating agents based on the structure of this compound, which could have improved properties and applications.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone can be achieved through several methods. One of the most common methods is the reaction of 3,4-dihydroxyphenylacetic acid with 2-mercaptopyrimidine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. Another method involves the reaction of 3,4-dihydroxyphenylacetic acid with 2-chloropyrimidine followed by reduction with sodium borohydride. The yield of this compound using these methods is typically high, and the compound can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(3,4-dihydroxyphenyl)-2-(2-pyrimidinylthio)ethanone has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a chelating agent for the treatment of metal toxicity. This compound has been shown to bind to a variety of metal ions, including mercury, lead, and cadmium, and remove them from the body. This makes it a potential treatment for metal poisoning, which can cause a range of health problems.
Propriétés
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-9-3-2-8(6-10(9)16)11(17)7-18-12-13-4-1-5-14-12/h1-6,15-16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCTUZFAHOHAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5847363.png)
![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)



![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)
![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)




